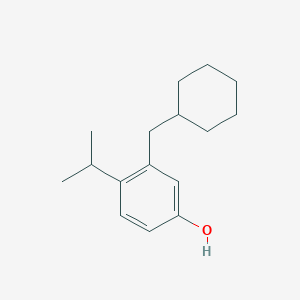
3-(Cyclohexylmethyl)-4-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-isopropylphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride and isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{Phenol} + \text{Cyclohexylmethyl chloride} + \text{Isopropyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethyl)-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-4-isopropylcyclohexanol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used for nitration, halogenation, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexylmethyl-4-isopropylcyclohexanol
Substitution: Nitro, halo, and sulfonyl derivatives of this compound
科学的研究の応用
3-(Cyclohexylmethyl)-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)-4-isopropylphenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of cyclohexylmethyl.
4-Isopropylphenol: Lacks the cyclohexylmethyl group.
Cyclohexylphenol: Lacks the isopropyl group.
Uniqueness
3-(Cyclohexylmethyl)-4-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)16-9-8-15(17)11-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChIキー |
TXRHIZXUZPSETA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















